Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate
Description
Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate is a triazole-containing compound featuring a trimethylsilyl (TMS) group at the 4-position of the triazole ring and a methyl ester moiety. Triazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, hydrogen-bonding capacity, and bioisosteric properties. The TMS group in this compound enhances lipophilicity and may influence reactivity or metabolic stability, while the methyl ester group provides a handle for further functionalization.
Properties
Molecular Formula |
C10H19N3O2Si |
|---|---|
Molecular Weight |
241.36 g/mol |
IUPAC Name |
methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate |
InChI |
InChI=1S/C10H19N3O2Si/c1-7-9(16(4,5)6)11-12-13(7)8(2)10(14)15-3/h8H,1-6H3 |
InChI Key |
DJVZYVIBOZRNJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=NN1C(C)C(=O)OC)[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate typically involves the reaction of 5-methyl-1H-1,2,3-triazole with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: . The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazoles or esters.
Scientific Research Applications
Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological systems and enzyme inhibition.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate exerts its effects depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights from the evidence can be extrapolated to highlight general analytical methodologies and structural motifs relevant to triazole derivatives:
Structural Analogues in the Evidence
- focuses on 2-(2-(4-fluorophenyl)hydrazono)propanoate (23), a pyruvate derivative used in NMR-based quantification of ergothioneine. While unrelated to triazoles, this study demonstrates advanced analytical techniques (e.g., derivatization with 4-fluorophenylhydrazine and internal standardization with ethyl viologen) that could be adapted for analyzing ester-containing compounds like Methyl 2-(5-methyl-4-trimethylsilyltriazol-1-yl)propanoate .
- lists complex thiazole derivatives (e.g., carbamates and ureido-linked compounds). Thiazoles differ from triazoles in electronic and steric properties, but both heterocycles are used in drug design. For instance, thiazoles often exhibit antimicrobial or antiviral activity, whereas triazoles are prominent in antifungal agents (e.g., fluconazole) .
Key Differences and Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
